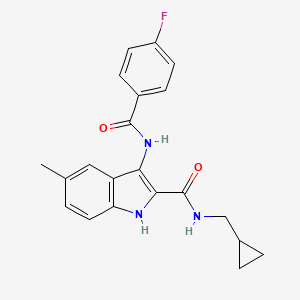

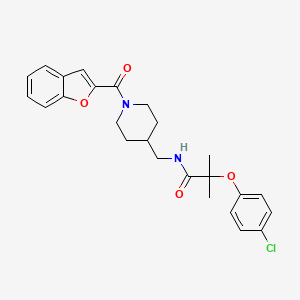

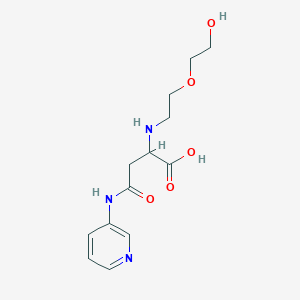

![molecular formula C21H18ClN5O2 B2897510 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide CAS No. 1021066-51-2](/img/structure/B2897510.png)

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide” is a chemical compound with the molecular formula C20H15ClF3N5O3S . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as the compound , often involves aromatic nucleophilic substitution . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of functional groups . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, some 1,2,4-triazole derivatives have been synthesized via aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. For instance, the presence of the 1,2,4-triazole ring and the chlorophenyl group may influence its reactivity and stability .科学的研究の応用

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds is a significant area of research, aiming at exploring the potential of these compounds for various biological applications. A study by Kamal et al. (2020) demonstrated the regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines, showing potent antiproliferative and apoptotic inducing activities against human osteosarcoma and breast cancer cell lines. The molecular docking studies further suggested their interaction with thymidylate synthase, an enzyme involved in DNA synthesis, highlighting their potential as cancer therapeutics (Kamal et al., 2020).

Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic activities of similar compounds have been extensively studied, focusing on their potential as therapeutic agents for cancer treatment. Mamta et al. (2019) synthesized a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, evaluating their in vitro cytotoxic activities against Acute Lymphoblastic Leukemia cell lines and human breast adenocarcinoma cells. The results revealed potent cytotoxic activity, with certain compounds inducing apoptosis via caspase 3/7 activation, underscoring their promise as lead compounds for anti-cancer drugs (Mamta et al., 2019).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of [1,2,4]triazole derivatives have also been a focal point of research. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives, some of which exhibited good to moderate activities against various microorganisms, pointing to their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

In addition to pharmaceutical applications, compounds related to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide have shown potential in agricultural sciences. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation, suggesting their utility in plant ecosystem health and agricultural productivity (Moran, 2003).

作用機序

Target of Action

It is known that compounds with a1,2,4-triazolo[4,3-b]pyridazine core structure have been found to exhibit a variety of biological applications . These include acting as antifungal , anti-HIV , anticancer , anti-inflammatory , analgesic , and antihypertensive agents .

Mode of Action

It is known that the1,2,4-triazolo[4,3-b]pyridazine core structure is capable of interacting with a variety of enzymes and receptors, thereby showing versatile biological activities .

Biochemical Pathways

Compounds with a similar1,2,4-triazolo[4,3-b]pyridazine core structure have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the action of phospholipase A2 .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core structure .

Result of Action

Compounds with a similar1,2,4-triazolo[4,3-b]pyridazine core structure have been found to exhibit a broad spectrum of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive effects .

将来の方向性

特性

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-14-6-8-15(9-7-14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQOBILNMDAUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)

![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)